molecular formula C14H18N4O3 B5491782 5-{3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl}isoxazol-3-ol

5-{3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl}isoxazol-3-ol

Cat. No. B5491782
M. Wt: 290.32 g/mol
InChI Key: IFPQWUGLOSHRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl}isoxazol-3-ol is a synthetic compound that has attracted the attention of many researchers due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 5-{3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl}isoxazol-3-ol is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has also been shown to have an effect on the levels of certain neurotransmitters in the brain, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. Additionally, it has been shown to have antioxidant properties, which may contribute to its overall health benefits.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-{3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl}isoxazol-3-ol in lab experiments is its potential as a therapeutic agent. It has shown promising results in various studies and may have applications in the treatment of cancer, inflammation, and neurodegeneration. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.

Future Directions

There are several future directions for the study of 5-{3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl}isoxazol-3-ol. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurodegeneration. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Other future directions include exploring its potential as a drug delivery system and investigating its interactions with other compounds.

Synthesis Methods

The synthesis of 5-{3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl}isoxazol-3-ol has been achieved using various methods. One of the most common methods is the reaction of 3-(1H-pyrazol-5-yl)piperidine with 3-bromoacetyl-5-isoxazole in the presence of a base. The resulting compound is then subjected to further reactions to obtain the final product. Other methods involve the use of different starting materials and different reaction conditions.

Scientific Research Applications

5-{3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl}isoxazol-3-ol has shown potential applications in the field of medicinal chemistry. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various animal models. Additionally, this compound has been studied for its potential use as a neuroprotective agent.

properties

IUPAC Name

5-[3-oxo-3-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propyl]-1,2-oxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c19-13-8-11(21-17-13)3-4-14(20)18-7-1-2-10(9-18)12-5-6-15-16-12/h5-6,8,10H,1-4,7,9H2,(H,15,16)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPQWUGLOSHRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CC(=O)NO2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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